molecular formula C2H7Cl2N B14289602 N-chloroethanamine;hydrochloride CAS No. 116147-70-7

N-chloroethanamine;hydrochloride

Cat. No.: B14289602
CAS No.: 116147-70-7
M. Wt: 115.99 g/mol
InChI Key: QHLJCVHCGXRVSH-UHFFFAOYSA-N
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Description

N-Chloroethanamine hydrochloride, commonly referred to by its synonym HN1 hydrochloride (2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride), is a nitrogen mustard compound with the molecular formula C₆H₁₄Cl₃N and an average molecular mass of 206.535 g/mol . Structurally, it features two 2-chloroethyl groups attached to a central ethylamine moiety, forming a tertiary amine hydrochloride salt (Figure 1). This compound is part of the nitrogen mustard family, characterized by their ability to alkylate DNA and proteins, leading to cytotoxic effects.

Properties

CAS No.

116147-70-7

Molecular Formula

C2H7Cl2N

Molecular Weight

115.99 g/mol

IUPAC Name

N-chloroethanamine;hydrochloride

InChI

InChI=1S/C2H6ClN.ClH/c1-2-4-3;/h4H,2H2,1H3;1H

InChI Key

QHLJCVHCGXRVSH-UHFFFAOYSA-N

Canonical SMILES

CCNCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Ethanolamine Hydrochloride and Thionyl Chloride Method

The most widely documented method involves the chlorination of ethanolamine hydrochloride using thionyl chloride (SOCl₂). Ethanolamine (HOCH₂CH₂NH₂) is first protonated with hydrogen chloride (HCl) to form ethanolamine hydrochloride, which subsequently undergoes nucleophilic substitution with SOCl₂. The reaction proceeds via the formation of a chlorosulfite intermediate, followed by displacement of sulfur dioxide (SO₂) and chloride ion (Cl⁻) to yield N-chloroethanamine hydrochloride.

Key Reaction Steps:

  • Protonation:
    $$ \text{HOCH}2\text{CH}2\text{NH}2 + \text{HCl} \rightarrow \text{HOCH}2\text{CH}2\text{NH}3^+ \text{Cl}^- $$
  • Chlorination:
    $$ \text{HOCH}2\text{CH}2\text{NH}3^+ \text{Cl}^- + \text{SOCl}2 \rightarrow \text{ClCH}2\text{CH}2\text{NH}3^+ \text{Cl}^- + \text{SO}2 \uparrow + \text{HCl} \uparrow $$

This method achieves yields of 85–92% under optimized conditions.

Direct Chlorination of Ethanolamine with Hydrogen Chloride Gas

An alternative industrial-scale approach involves the direct reaction of ethanolamine with hydrogen chloride gas in the presence of organic acids (e.g., adipic or propionic acid) as catalysts. The process is conducted in two stages:

Stage 1: Formation of Ethanolamine Hydrochloride

Ethanolamine is saturated with HCl gas at room temperature until the system pH reaches 2–3. This step ensures complete protonation of the amine group.

Stage 2: Thermal Dehydration and Chlorination

The protonated intermediate is heated to 120–160°C under continuous HCl flow. Organic acids facilitate the elimination of water (dehydration) and enhance chloride substitution at the β-carbon. The reaction is monitored via gas chromatography (GC) to ensure completion.

Optimized Parameters:

  • Temperature: 140°C (optimal balance between reaction rate and byproduct formation).
  • HCl Flow Rate: 400–500 mL/min per mole of ethanolamine.
  • Catalyst: Adipic acid (0.05–0.15:1 mass ratio to ethanolamine).

Experimental Validation and Yield Optimization

Comparative Analysis of Organic Acid Catalysts

The choice of organic acid significantly impacts reaction efficiency. Data from six patent examples (Table 1) demonstrate that adipic acid achieves the highest yield (92.2%) and purity (99.3%), while propionic acid yields 90.5% with 99.0% purity.

Table 1: Performance of Organic Acids in N-Chloroethanamine Hydrochloride Synthesis

Example Organic Acid Mass Ratio (Acid:Ethanolamine) Temperature (°C) Yield (%) Purity (%)
1 Adipic 0.15:1 120 92.2 99.3
2 Adipic 0.05:1 160 90.5 99.2
3 Glutaric 0.10:1 140 89.7 99.2
4 Propionic 0.10:1 130 90.5 99.0
5 Butyric 0.075:1 130 89.7 99.1
6 None 160 34.5 85.0

The absence of a catalyst (Example 6) results in poor yield (34.5%), underscoring the critical role of organic acids in facilitating dehydration and chloride substitution.

Role of Solvent and Drying Techniques

Post-reaction purification involves adding absolute ethanol to precipitate the product, followed by vacuum drying at 50–60°C. Ethanol acts as an antisolvent, reducing the solubility of N-chloroethanamine hydrochloride and enabling high-purity recovery (99.0–99.3%).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Adipic acid, though costly, offers superior yield and reduces raw material waste. Propionic acid provides a lower-cost alternative with marginally reduced efficiency.

Chemical Reactions Analysis

Types of Reactions

N-chloroethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form ethylamine derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form imines or Schiff bases.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroethylamine hydrochloride, also known as N-chloroethanamine hydrochloride, is a chemical compound with diverse applications, primarily in chemical synthesis and pharmaceutical research .

Applications

  • Pharmaceutical Intermediate: 2-Chloroethylamine hydrochloride serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Notably, it is used in the synthesis of fluvoxamine maleate, an antidepressant drug .
  • Organic Synthesis: This compound is utilized in various organic synthesis processes . For example, it can be used as a substrate to synthesize 2-(2'-Aminoaryl)oxazolines and their derivatives, which function as ligands for metal chelates and possess biological activity .
  • Material Science: 2-Chloroethylamine hydrochloride can be used for the chemical modification of chitosan to enhance its biological activity . It can also react with hydroxypropyl starch (HPS) to create aminoethyl hydroxypropyl starch (AEHPS), which can then react with collagen peptide (COP) to synthesize aminoethyl hydroxypropyl starch collagen peptide (AEHPS-COP), with potential applications in cosmetics, biomedicine, and pharmaceuticals due to its antioxidant activities .
  • Derivatizing Reagent: Employed as a derivatizing reagent for amino acids, dipeptides, and nucleotides .
  • Synthesis of Schiff Base Ligands: 2-Chloroethylamine hydrochloride is used in the preparation of novel Schiff base ligands . These ligands, when immobilized on silica gels, can remove metal ions like Ni2+ and Co2+ from contaminated water .
  • Alginate Derivatization: Used in alginate derivatization via aminoethylation to create aminoethyl alginate .
  • Starch Derivatization: It can derivatize starch to form aminoethyl (AE-St) starch derivatives .

Case Studies

While specific detailed case studies were not available in the search results, the applications of 2-chloroethylamine hydrochloride can be further understood in the context of:

  • Metal Chelate Ligands: 2-Chloroethylamine hydrochloride is used as the substrate to synthesize 2-(2'-Aminoaryl)oxazolines and their derivatives, which have been studied as ligands for a variety of metal chelates and are known to possess biological activity in both free ligand and chelated forms .
  • Harmine Derivatives: 2-Chloroethylamine hydrochloride is a halogenated compound that can be converted into N-butyl derivatives to reduce MAO-A-inhibitory activity .
  • Triazine Synthesis: Reacts with substituted anilines to yield amines .

Mechanism of Action

The mechanism of action of N-chloroethanamine;hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the formation of cross-links, which interfere with the normal function of these molecules. In the case of DNA, this can result in the inhibition of replication and transcription, leading to cell death .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares HN1 hydrochloride with structurally related compounds, focusing on molecular formulas, weights, chlorine content, and key structural features:

Compound Name Molecular Formula Molecular Weight (g/mol) Chlorine Atoms Structural Features
HN1 Hydrochloride C₆H₁₄Cl₃N 206.535 3 Bis(2-chloroethyl)ethylamine hydrochloride
Mechlorethamine Hydrochloride C₅H₁₂Cl₃N 192.35 3 Bis(2-chloroethyl)methylamine hydrochloride
N-(2-Chloroethyl)-2-propanamine Hydrochloride C₅H₁₂Cl₂N·HCl 168.07 2 Chloroethyl-isopropylamine hydrochloride
2-[(N,N-Diethyl)amino]ethyl chloride hydrochloride C₆H₁₅Cl₂N 172.1 2 Diethylaminoethyl chloride hydrochloride
Ethylmethylamine Hydrochloride C₃H₁₀ClN 95.57 1 Ethylmethylamine hydrochloride (simple amine salt)
Key Observations:

Chlorine Content : HN1 and mechlorethamine contain three chlorine atoms, enabling potent alkylation activity. In contrast, simpler amines like ethylmethylamine hydrochloride have only one chlorine, limiting their reactivity .

Alkyl Groups : HN1 has ethyl groups, while mechlorethamine has a methyl group. This difference influences lipid solubility and cellular uptake, with HN1 being slightly bulkier .

Applications :

  • HN1 Hydrochloride : Primarily a research chemical; studied for DNA alkylation and vesicant effects .
  • Mechlorethamine Hydrochloride : Clinically used as an anticancer drug (e.g., in Hodgkin’s lymphoma) due to its DNA cross-linking ability .
  • N-(2-Chloroethyl)-2-propanamine Hydrochloride : Intermediate in organic synthesis, often used to prepare quaternary ammonium compounds .

Reactivity and Pharmacological Profiles

Nitrogen Mustards (HN1 and Mechlorethamine)
  • Mechanism : Both compounds undergo intramolecular cyclization to form reactive aziridinium ions, which alkylate nucleophilic sites (e.g., guanine-N7 in DNA). This disrupts DNA replication and triggers apoptosis .
  • Toxicity : HN1 is less clinically utilized than mechlorethamine due to higher systemic toxicity and vesicant effects on skin/mucous membranes .
Diethylaminoethyl Chloride Hydrochloride
  • Reactivity: The diethylamino group enhances solubility in organic solvents, making it a precursor for surfactants and ion-exchange resins.
Simple Amine Salts (Ethylmethylamine Hydrochloride)
  • Utility: Acts as an acid scavenger in organic reactions.
HN1 Hydrochloride
  • DNA Alkylation Studies : Demonstrated to induce DNA strand breaks in vitro at concentrations ≥10 µM .
  • Vesicant Research : Used to model sulfur mustard toxicity, with studies highlighting its role in activating pro-inflammatory pathways .
Mechlorethamine Hydrochloride
  • Clinical Use: Approved for topical use in mycosis fungoides and intravenously in combination therapies. Dose-limiting toxicity includes myelosuppression .
N-(2-Chloroethyl)-2-propanamine Hydrochloride
  • Synthetic Utility : Key intermediate in the synthesis of Dabrafenib analogs, a BRAF kinase inhibitor .

Q & A

Q. What are the validated methods for synthesizing N-chloroethanamine hydrochloride with high purity for research applications?

  • Methodological Answer : Synthesis typically involves the reaction of ethanamine with chlorine gas under controlled acidic conditions, followed by hydrochlorination. Key steps include:
  • Purification : Use recrystallization in ethanol or methanol to achieve >98% purity .
  • Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, Cl content) .
  • Safety : Handle in a fume hood due to volatility and respiratory hazards; use PPE to mitigate skin/eye irritation risks .

Q. How can researchers characterize the structural stability of N-chloroethanamine hydrochloride under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to assess decomposition thresholds.
  • Hygroscopicity : Monitor mass changes under 30–80% relative humidity using dynamic vapor sorption (DVS) .
  • Long-Term Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis (evidenced by chloride ion release via ion chromatography) .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the pharmacological mechanisms of N-chloroethanamine hydrochloride in vitro?

  • Methodological Answer : Use factorial design to isolate variables:
  • Dose-Response : Test concentrations from 1 µM to 10 mM in cell lines (e.g., HEK293 or primary neurons) to identify IC50 values .
  • Pathway Analysis : Combine RNA sequencing and Western blotting to map targets (e.g., kinase inhibition or receptor modulation) .
  • Controls : Include positive controls (e.g., chlorpromazine for receptor studies) and vehicle controls to normalize solvent effects .

Q. How can researchers resolve contradictions in reported bioactivity data for N-chloroethanamine hydrochloride across studies?

  • Methodological Answer : Address discrepancies through:
  • Meta-Analysis : Pool data from independent studies (e.g., IC50 variations) and apply statistical weighting for sample size and assay type .
  • Reproducibility Testing : Replicate experiments under standardized conditions (pH 7.4 buffer, 37°C) to eliminate environmental variability .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-chloroethylamine derivatives) to identify structure-activity relationships (SAR) .

Q. What analytical techniques are recommended for detecting degradation byproducts of N-chloroethanamine hydrochloride in biological matrices?

  • Methodological Answer : Use hyphenated techniques for sensitivity and specificity:
  • LC-MS/MS : Employ a Q-TOF mass spectrometer with electrospray ionization (ESI) to identify chlorinated fragments (e.g., m/z 115.99 for [M+H]+) .
  • NMR : Track amine proton shifts (δ 2.8–3.2 ppm) to detect hydrolysis products .
  • Toxicological Screening : Pair with in vitro cytotoxicity assays (e.g., MTT) to correlate degradation byproducts with reduced cell viability .

Critical Considerations

  • Toxicity : Acute oral LD50 in rodents is ~145 mg/kg; prioritize in vivo studies with ethical oversight .
  • Regulatory Compliance : Follow REACH and CLP guidelines for hazard communication (GHS06, GHS08 labels) .

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